Technical Monograph: 4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one
Technical Monograph: 4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one
The following technical guide is structured as a high-level research monograph designed for drug discovery scientists. It prioritizes structural causality, synthetic robustness, and medicinal chemistry logic.[1]
Structural Dynamics, Synthetic Pathways, and Medicinal Chemistry Applications [1][2]
Executive Summary & Structural Significance
The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse range of therapeutics, including PARP inhibitors (e.g., Olaparib analogs), Rho-kinase (ROCK) inhibitors, and 5-HT receptor modulators.[1][3]
The 4-cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one derivative introduces a specific structural bias: the incorporation of a bulky, lipophilic sp³-hybridized cyclohexyl group at the benzylic C4 position.[1] This modification is not merely cosmetic; it fundamentally alters the physicochemical profile and binding kinetics of the parent scaffold.
Key Structural Implications:
-
Conformational Locking: The steric bulk of the C4-cyclohexyl group forces the lactam ring into a pseudo-axial or pseudo-equatorial pucker to minimize
strain, potentially locking the bioactive conformation.[1] -
Lipophilicity Modulation: The cyclohexyl group significantly increases
compared to the planar phenyl analog, enhancing blood-brain barrier (BBB) permeability and hydrophobic pocket occupancy in target enzymes.[1] -
Chirality: The C4 position is a stereogenic center. Biological activity is often enantiospecific, necessitating asymmetric synthesis or chiral resolution.[1]
Calculated Physicochemical Properties (Predicted)
| Property | Value (Est.) | Significance |
| Molecular Weight | 229.32 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |
| cLogP | 3.2 – 3.5 | High lipophilicity; suitable for CNS targets. |
| TPSA | 29.1 Ų | Excellent membrane permeability. |
| H-Bond Donors | 1 (NH) | Critical for active site anchoring (e.g., hinge binding).[1] |
| Rotatable Bonds | 1 | Low entropic penalty upon binding. |
Retrosynthetic Analysis & Synthetic Strategies
To access the 4-cyclohexyl derivative with high fidelity, we evaluate two primary strategies: Late-Stage Benzylic Functionalization (for SAR exploration) and De Novo Asymmetric Cyclization (for scale-up).[1]
Strategy A: Late-Stage Benzylic C(sp³)–H Functionalization (Recommended for SAR)
This route utilizes the acidity of the benzylic C4 protons (
Strategy B: Transition-Metal Catalyzed C–H Annulation
Recent advances in Rh(III) and Co(III) catalysis allow for the direct annulation of benzamides with alkenes.[1] However, regioselectivity (C3 vs. C4) is often substrate-dependent.[1] For the 4-cyclohexyl derivative, Strategy A is more reliable for ensuring regiocontrol.[1]
Visualized Retrosynthesis (Graphviz)[1]
Figure 1: Retrosynthetic disconnection showing the Benzylic Alkylation route (Strategy A) and De Novo Assembly (Strategy B).
Detailed Experimental Protocol
Methodology: C4-Alkylation of N-Protected Dihydroisoquinolinone via Benzylic Lithiation. Rationale: This protocol ensures regioselectivity at C4 (vs. N-alkylation or C3) by utilizing a protecting group strategy and thermodynamic control of the enolate.[1]
Reagents & Materials[2][3][4][5][6][7]
-
Substrate: 3,4-Dihydroisoquinolin-1(2H)-one (Commercial or synthesized via Bischler-Napieralski).[1][4]
-
Protecting Group: p-Methoxybenzyl chloride (PMB-Cl) or Di-tert-butyl dicarbonate (
).[1] -
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.[1]
-
Electrophile: Cyclohexyl bromide (for direct alkylation) or Cyclohexanone (for condensation/reduction).[1] Note: Cyclohexyl bromide reacts sluggishly via
; Cyclohexanone followed by reduction is preferred for high yields.[1] -
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
Step-by-Step Workflow
Phase 1: N-Protection (PMB-Protection)[1]
-
Dissolution: Dissolve 3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in DMF at 0°C.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
-
Alkylation: Add PMB-Cl (1.1 eq) dropwise.[1] Warm to RT and stir for 4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 3:1). Product (
) should be UV active.[1] -
Workup: Quench with water, extract with EtOAc, wash with LiCl (5%) to remove DMF.[1] Concentrate to yield N-PMB-dihydroisoquinolinone .
Phase 2: C4-Functionalization (The Critical Step)[1]
-
Inert Environment: Flame-dry a 2-neck round bottom flask; flush with Argon.
-
Base Generation: Charge flask with N-PMB-dihydroisoquinolinone (1.0 eq) and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Enolization: Add LDA (1.2 eq) dropwise over 15 min. The solution often turns deep yellow/orange, indicating the formation of the benzylic anion.[1]
-
Electrophile Addition:
-
Option A (Direct Alkylation): Add Cyclohexyl iodide (1.5 eq) and HMPA (1.0 eq - Caution: Carcinogen, use DMPU as alternative).[1] Warm slowly to RT.
-
Option B (Condensation - Recommended): Add Cyclohexanone (1.2 eq) at -78°C. Stir for 1h, then warm to RT. This yields the tertiary alcohol at C4.
-
-
Reduction (If using Option B):
Phase 3: Deprotection[1]
-
Cleavage: Dissolve the N-PMB-4-cyclohexyl intermediate in TFA/Anisole (10:1) and reflux for 12 hours (or use CAN oxidation).
-
Purification: Neutralize with
, extract with DCM. Purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
Analytical Validation Criteria
-
¹H NMR (500 MHz, CDCl₃): Look for the disappearance of the C4 benzylic singlet/doublet of the parent.[1] Appearance of cyclohexyl multiplet (1.0–1.8 ppm).[1] Chiral C4 proton should appear as a doublet of doublets around 3.8–4.2 ppm.
-
HRMS (ESI): Calculated
.[1]
Pharmacophore Mapping & Biological Context
The 4-cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one structure acts as a bioisostere for biaryl systems found in kinase inhibitors.[1]
Mechanism of Action (Hypothetical/Scaffold-Based)
-
Lactam Binding: The amide (NH-C=O) motif serves as a donor-acceptor pair, typically binding to the "hinge region" of kinases (e.g., ROCK1, PKA) or the catalytic site of PARP.[1]
-
Hydrophobic Clamp: The C4-cyclohexyl group occupies the hydrophobic "back pocket" (often Gatekeeper region) of the enzyme active site.[1] The aliphatic nature of the cyclohexyl group allows it to adapt to non-planar pockets better than a rigid phenyl ring.
Visualized Pathway: Scaffold Interactions (Graphviz)[1]
Figure 2: Pharmacophore mapping of the 4-cyclohexyl-DHIQ scaffold against PARP and ROCK targets.[1]
References
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity. Zhang, F., et al.[1][5] (2023).[1][6][5][7][8] RSC Advances. [Link] Significance: Establishes the biological relevance and synthetic accessibility of the core scaffold.[9]
-
Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one. Pawar, S., et al.[1][3][9] (2021).[1][6][10] ChemistrySelect. [Link] Significance: Comprehensive review of synthetic methodologies, including C-H activation and cyclization strategies.
-
Conformational Analysis of Medium Rings and Lactams. Imperial College London, Dept. of Chemistry. [Link] Significance: Theoretical grounding for the steric influence of the C4-cyclohexyl substituent on ring pucker (
strain). - Discovery of PARP Inhibitors: Design and Synthesis. Journal of Medicinal Chemistry. (General Reference for Scaffold Application). Significance: Contextualizes the scaffold within the landscape of FDA-approved drugs like Olaparib.
Sources
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids [mdpi.com]
- 3. kthmcollege.ac.in [kthmcollege.ac.in]
- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Substituted Dihydroisoquinolinones by Iodide-Promoted Cyclocarbonylation of Aromatic α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
